Acide hydroxy-2-naphtylméthylphosphonique (HNMPA)

Vue d'ensemble

Description

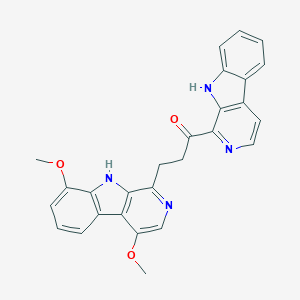

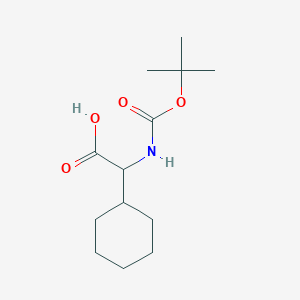

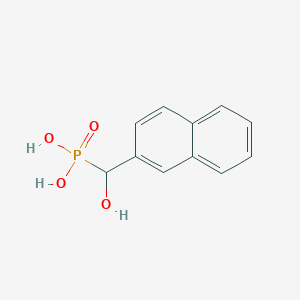

L’acide hydroxy-2-naphtylméthylphosphonique est un composé connu pour son rôle d’inhibiteur de la tyrosine kinase du récepteur de l’insuline. Ce composé est particulièrement important dans la recherche biochimique en raison de sa capacité à inhiber l’oxydation du glucose stimulée par l’insuline dans les adipocytes de rat isolés .

Applications De Recherche Scientifique

Hydroxy-2-naphthalenylmethylphosphonic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in studies involving enzyme inhibition and protein phosphorylation.

Medicine: It is investigated for its potential therapeutic effects in treating diseases related to insulin resistance and diabetes.

Mécanisme D'action

Le mécanisme par lequel l’acide hydroxy-2-naphtylméthylphosphonique exerce ses effets implique l’inhibition de l’activité de la tyrosine kinase du récepteur de l’insuline. Cette inhibition empêche l’autophosphorylation du récepteur de l’insuline sur les résidus de tyrosine, bloquant ainsi les voies de signalisation en aval impliquées dans le métabolisme du glucose. Le composé cible spécifiquement le récepteur de l’insuline, ce qui en fait un outil précieux pour étudier la signalisation de l’insuline et les processus métaboliques associés .

Analyse Biochimique

Biochemical Properties

(Hydroxy-2-naphthalenylmethyl)phosphonic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine and tyrosine autophosphorylation by the human insulin receptor . This interaction with the insulin receptor is crucial for the regulation of insulin signaling pathways.

Cellular Effects

The effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid on cells are primarily related to its role as an insulin receptor tyrosine kinase inhibitor. By inhibiting the autophosphorylation of the insulin receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, (Hydroxy-2-naphthalenylmethyl)phosphonic acid exerts its effects through binding interactions with the insulin receptor, leading to the inhibition of the receptor’s tyrosine kinase activity . This inhibition prevents the autophosphorylation of the receptor, thereby influencing gene expression and cellular signaling pathways .

Méthodes De Préparation

L’acide hydroxy-2-naphtylméthylphosphonique peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 2-naphtol avec le trichlorure de phosphore, suivie d’une hydrolyse pour obtenir le produit souhaité. Les conditions réactionnelles impliquent généralement l’utilisation de solvants anhydres et de températures contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielles impliquent souvent une synthèse à grande échelle utilisant des voies réactionnelles similaires mais optimisées pour l’efficacité et la rentabilité.

Analyse Des Réactions Chimiques

L’acide hydroxy-2-naphtylméthylphosphonique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction impliquent généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution se produisent souvent en présence de nucléophiles ou d’électrophiles, conduisant à la formation de divers dérivés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, l’éthanol, et des températures de réaction allant de -20 °C à 100 °C. Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’acide phosphonique et des naphtalènes substitués.

Applications de recherche scientifique

L’acide hydroxy-2-naphtylméthylphosphonique a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé est utilisé dans des études impliquant l’inhibition enzymatique et la phosphorylation des protéines.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies liées à l’insulino-résistance et au diabète.

Comparaison Avec Des Composés Similaires

L’acide hydroxy-2-naphtylméthylphosphonique peut être comparé à d’autres composés similaires tels que :

Ester trisacétoxymethyl de l’acide hydroxy-2-naphtylméthylphosphonique : Ce composé est un analogue perméable aux cellules qui donne le composé parent après clivage par les estérases cytosoliques.

Vidarabine : Un antibiotique nucléosidique doté de propriétés antinéoplasiques et d’une activité à large spectre contre les virus à ADN.

Le caractère unique de l’acide hydroxy-2-naphtylméthylphosphonique réside dans son inhibition spécifique de la tyrosine kinase du récepteur de l’insuline, ce qui le distingue des autres inhibiteurs de kinases qui peuvent cibler différents récepteurs ou voies.

Propriétés

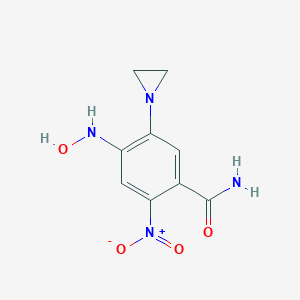

IUPAC Name |

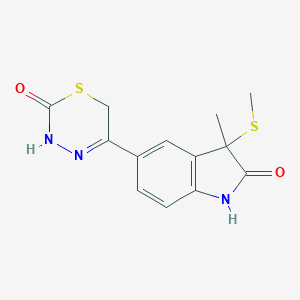

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJJLDJPDLKNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923614 | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120943-99-9 | |

| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.